Cas no 2098078-97-6 (2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile is a fluorinated pyrazole derivative with a pyridine substituent, offering a versatile scaffold for medicinal chemistry and pharmaceutical research. The presence of the fluoroethyl group enhances metabolic stability and bioavailability, while the pyridine moiety contributes to binding affinity in target interactions. The acetonitrile functional group provides a reactive handle for further derivatization, making it a valuable intermediate in the synthesis of bioactive compounds. Its structural features are particularly advantageous in the development of kinase inhibitors and other small-molecule therapeutics. The compound's well-defined purity and stability ensure reliable performance in research applications.
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile structure
2098078-97-6 structure
Product Name:2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile
CAS No:2098078-97-6
MF:C12H11FN4
MW:230.240945100784
CID:5728226
PubChem ID:121213721
Update Time:2025-08-05

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • F2198-5390
    • 2-[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]acetonitrile
    • 2098078-97-6
    • AKOS026724192
    • 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile
    • 1H-Pyrazole-4-acetonitrile, 1-(2-fluoroethyl)-3-(3-pyridinyl)-
    • Inchi: 1S/C12H11FN4/c13-4-7-17-9-11(3-5-14)12(16-17)10-2-1-6-15-8-10/h1-2,6,8-9H,3-4,7H2
    • InChI Key: NSMQRBDMKYGFSS-UHFFFAOYSA-N
    • SMILES: FCCN1C=C(CC#N)C(C2C=NC=CC=2)=N1

Computed Properties

  • Exact Mass: 230.09677453g/mol
  • Monoisotopic Mass: 230.09677453g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.22±0.1 g/cm3(Predicted)
  • Boiling Point: 444.3±45.0 °C(Predicted)
  • pka: 3.34±0.12(Predicted)

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile Pricemore >>

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F162781-100mg
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$ 135.00 2022-06-05
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2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile Related Literature

Additional information on 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile

Introduction to 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile (CAS No. 2098078-97-6) in Modern Chemical and Pharmaceutical Research

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile, identified by its CAS number 2098078-97-6, is a sophisticated organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, combines a nitrile group with a pyrazole core substituted with a pyridine ring and a 2-fluoroethyl moiety. Such structural features make it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The compound’s molecular architecture is strategically designed to interact with biological targets, making it a valuable scaffold for developing novel therapeutic agents. The presence of the fluoroethyl group introduces fluorine atoms, which are well-known for their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties of pharmaceutical compounds. This feature has been extensively studied in the development of small-molecule drugs, where fluorine substitution can enhance bioavailability and reduce degradation rates.

Additionally, the pyridin-3-yl substituent in the molecule contributes to its potential biological activity by forming hydrogen bonds with biomolecules. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their ability to interact with enzymes and receptors. The pyrazole ring further enhances the compound’s versatility by providing a rigid structure that can be easily modified for targeted drug design.

In recent years, there has been a surge in research focused on developing molecules with multifunctional properties. 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile exemplifies this trend by integrating multiple pharmacophoric elements into a single molecular entity. Such multifunctional compounds are particularly attractive in the context of drug development, as they can simultaneously address multiple targets or pathways, potentially leading to more effective therapeutic outcomes.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The combination of fluorine substitution and heterocyclic rings suggests that it may exhibit properties conducive to crossing the blood-brain barrier, a critical factor in developing treatments for central nervous system (CNS) diseases. Current research in this area has highlighted the importance of designing molecules that can effectively interact with neurotransmitter systems while minimizing off-target effects.

The acetonitrile moiety at one end of the molecule serves as a versatile handle for further chemical modifications. This functional group allows for easy derivatization through reactions such as nucleophilic addition or condensation reactions, enabling chemists to tailor the compound’s properties for specific applications. Such flexibility is invaluable in drug discovery pipelines, where rapid iteration and optimization are often required.

Recent advancements in computational chemistry have also played a pivotal role in understanding the potential of 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile. Molecular modeling studies have demonstrated that this compound can bind effectively to various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation. These simulations provide critical insights into how structural modifications might enhance binding affinity and selectivity, guiding experimental efforts toward more potent derivatives.

The synthesis of this compound represents another area of innovation within organic chemistry. The multi-step synthesis involves strategic bond formations between the pyrazole, pyridine, and fluoroethyl groups, showcasing the synthetic prowess required to construct complex molecular architectures. Techniques such as transition-metal-catalyzed coupling reactions have been employed to achieve these transformations efficiently, highlighting the importance of modern synthetic methodologies in drug development.

In conclusion, 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile (CAS No. 2098078-97-6) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to remain at the forefront of medicinal chemistry innovation.

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